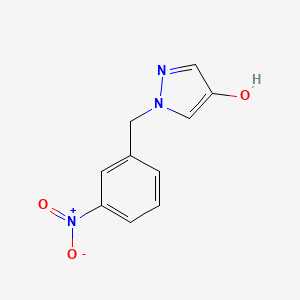

1-(3-Nitro-benzyl)-1H-pyrazol-4-ol

Description

Historical Context and Evolution of Pyrazole (B372694) Derivatives in Research

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. semanticscholar.org A pivotal moment in its history was the synthesis of Antipyrine (Phenazone), one of the first synthetic analgesics and antipyretics, which featured a pyrazolone (B3327878) core. nih.gov This discovery spurred extensive research into pyrazole derivatives, revealing their vast therapeutic potential. Over the decades, research has evolved from simple derivatives to complex, polyfunctionalized molecules with highly specific biological activities. nih.gov Pyrazole-containing compounds are now integral to the development of pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net

Overview of Pyrazole Core Structure and Heterocyclic Importance

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. globalresearchonline.net This arrangement of atoms within the ring imparts unique chemical properties. The pyrazole ring is a π-excessive system, making it susceptible to electrophilic substitution, typically at the C4 position. nih.gov The presence of two nitrogen atoms allows for different points of substitution and contributes to the molecule's ability to act as a hydrogen bond donor and acceptor, which is crucial for biological receptor interactions. mdpi.com This structural versatility makes the pyrazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a common feature in a wide range of successful drugs. nih.gov

General Research Significance of Substituted Pyrazolols and Related Compounds

Substituted pyrazolols, which are pyrazole rings bearing a hydroxyl group, represent a significant subclass of pyrazole derivatives. The position of the hydroxyl group can vary, leading to different tautomeric forms and distinct chemical reactivity. These compounds and their analogs have been investigated for a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govmdpi.com

The research significance of these compounds is often tied to their ability to act as inhibitors for various enzymes, such as kinases. For instance, a study on 1-benzyl-1H-pyrazole derivatives identified potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. nih.gov This highlights the potential for pyrazole derivatives in treating diseases related to necrosis, such as pancreatitis. nih.gov Furthermore, the introduction of substituents like nitro groups can significantly influence the electronic properties and biological activity of the pyrazole ring, making compounds like nitrophenyl-substituted pyrazoles subjects of interest in the development of new therapeutic agents. globalresearchonline.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-2-1-3-9(4-8)13(15)16/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWVCGUOUHKPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Nitro Benzyl 1h Pyrazol 4 Ol and Its Analogues

Established Synthetic Routes to the 1H-Pyrazol-4-ol Scaffold

The construction of the 1H-pyrazol-4-ol ring system is primarily achieved through two main strategies: the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their equivalents, and the functionalization of a pre-existing pyrazole (B372694) ring.

Cyclocondensation Reactions of Hydrazines with β-Diketones or α,β-Unsaturated Carbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for pyrazole formation. nih.gov This reaction involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound. nih.govnih.gov The reaction of a monosubstituted hydrazine with an unsymmetrical β-diketone can potentially lead to a mixture of regioisomers. researchgate.net The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov

A variety of 1,3-dicarbonyl precursors can be employed. For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides, which then react with hydrazine to form the pyrazole ring. organic-chemistry.org Similarly, β-enamino diketones can be strategically used to control the regioselectivity of the cyclocondensation with arylhydrazines, leading to specific substituted pyrazoles. organic-chemistry.org

The reaction of hydrazines with α,β-unsaturated ketones or aldehydes provides another versatile route to pyrazoles. nih.govcyberleninka.ru This process typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. nih.govbeilstein-journals.org The use of tosylhydrazine can directly lead to the pyrazole by elimination of the tosyl group. beilstein-journals.org A novel approach involves the reaction of N-monosubstituted hydrazones with nitroolefins, which has been shown to be a regioselective method for synthesizing substituted pyrazoles. organic-chemistry.orgacs.org

| Starting Materials | Reaction Type | Key Features |

| Hydrazine & β-Diketone | Knorr Cyclocondensation | Classic, versatile, potential for regioisomers. nih.govnih.govresearchgate.net |

| Hydrazine & α,β-Unsaturated Carbonyl | Michael Addition-Cyclization | Forms pyrazolines as intermediates, requires oxidation/elimination. nih.govnih.govbeilstein-journals.org |

| N-Monosubstituted Hydrazone & Nitroolefin | Cycloaddition | Regioselective, one-pot synthesis. organic-chemistry.orgacs.org |

| Thietanones & 1,2,4,5-Tetrazines | Condensation-Fragmentation-Cyclization-Extrusion | A novel one-step synthesis of fully substituted pyrazol-4-ols. nih.gov |

Strategic Derivatization of Pre-formed Pyrazole Rings

An alternative to building the pyrazole ring from acyclic precursors is the modification of an already formed pyrazole. This approach is particularly useful for introducing specific functional groups that might not be compatible with the conditions of ring formation. For instance, the introduction of a hydroxyl group at the C4 position of a pyrazole ring can be a key step. nih.gov The electron-rich nature of the C4 position makes it susceptible to electrophilic substitution, which can be a pathway to introduce functionality that can then be converted to a hydroxyl group. chim.it

Targeted Synthesis of 1-(3-Nitro-benzyl)-1H-pyrazol-4-ol and Related Nitro-Substituted Pyrazoles

The synthesis of the title compound requires the specific introduction of both the 3-nitro-benzyl group at the N1 position and the hydroxyl group at the C4 position.

Installation of the 3-Nitro-benzyl Moiety

The 3-nitro-benzyl group is typically introduced by N-alkylation of a pre-formed pyrazole ring. This involves the reaction of a pyrazole with a suitable 3-nitro-benzyl halide, such as 3-nitrobenzyl bromide, in the presence of a base. The choice of base and solvent is crucial to ensure selective N1-alkylation. In some cases, regioselective synthesis can be achieved through methods like the aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds, although this is more common for different types of N-substituents. benthamdirect.com

The synthesis of nitro-substituted pyrazoles can also be achieved by using a nitro-containing starting material in the cyclocondensation reaction. For example, reacting a nitro-substituted phenylhydrazine (B124118) with a β-diketone will directly incorporate the nitro-phenyl group onto the pyrazole ring. nih.gov The synthesis of various nitropyrazoles has been documented, often involving nitration of the pyrazole ring or starting with nitro-containing precursors. researchgate.netnih.gov For example, 3-nitropyrazole is a key intermediate for many derivatives. nih.gov

Introduction and Manipulation of the 4-Hydroxyl Group

The 4-hydroxyl group of 1H-pyrazol-4-ol derivatives has been identified as a key structural feature for certain biological activities, such as ferroptosis inhibition. nih.gov The synthesis of 4-hydroxypyrazoles can be achieved through various methods. One novel route involves the condensation-fragmentation-cyclization-extrusion reaction of thietanones with 1,2,4,5-tetrazines, which directly yields fully substituted pyrazol-4-ols. nih.gov

More traditionally, the hydroxyl group can be introduced onto a pre-existing pyrazole ring. This might involve electrophilic substitution at the C4 position followed by conversion of the introduced group to a hydroxyl function.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives. nih.gov These "green" approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and utilizing energy-efficient processes. nih.govthieme-connect.comijsdr.org

Key aspects of green pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazoles and related fused systems. nih.govacs.org

Use of Green Solvents: Water is an ideal green solvent, and numerous pyrazole syntheses have been successfully performed in aqueous media. thieme-connect.comacs.org

Catalysis: The use of recyclable and non-toxic catalysts, such as heterogeneous catalysts and organocatalysts, is a cornerstone of green chemistry. thieme-connect.comijsdr.org For instance, taurine (B1682933) has been used as a catalyst for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles in water. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates and improve yields in pyrazole synthesis, often under solvent-free conditions. scispace.com

Photocatalysis: Photocatalytic methods, such as the [3+2] cycloaddition/Norrish type fragmentation sequence, offer a modern and efficient way to synthesize pyrazoles. acs.org

These advanced techniques not only contribute to a more sustainable chemical industry but also often provide access to novel pyrazole derivatives with improved efficiency and selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. The synthesis of pyrazole cores is particularly amenable to this technology.

Research has demonstrated that microwave irradiation can significantly shorten reaction times for the synthesis of various pyrazole derivatives compared to conventional heating methods. pharmacophorejournal.comnanobioletters.com For instance, the synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate (B1144303) has been achieved efficiently under microwave-assisted, solvent-free conditions using a ZnO nano-catalyst. pharmacophorejournal.com Similarly, the synthesis of 1,2,4-triazole-substituted pyrazoles has been accomplished via microwave irradiation of chalcone (B49325) precursors with hydrazine hydrate in the presence of glacial acetic acid, with reactions completing in as little as 10 minutes. nih.gov

The application of microwaves is also prevalent in multicomponent reactions, leading to complex heterocyclic systems like 4H-pyrano[2,3-c]pyrazoles in high yields. nanobioletters.com Furthermore, microwave conditions have been successfully employed for the amidination of amines using polymer-bound 1H-pyrazole-1-carboxamidine, showcasing the versatility of this heating method for modifying pyrazole-related scaffolds. organic-chemistry.org

These methodologies suggest that the synthesis of this compound could be efficiently achieved by reacting a suitable β-dicarbonyl compound or its equivalent with 3-nitrobenzylhydrazine under microwave irradiation, likely with catalytic promoters to facilitate the cyclocondensation.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Cinnamaldehydes, Hydrazine Hydrate | ZnO Nano-catalyst, Solvent-free, Microwave | Substituted Pyrazoles | pharmacophorejournal.com |

| Chalcones, Hydrazine Hydrate | Glacial Acetic Acid, Microwave (10 min) | 1,2,4-Triazole-Substituted Pyrazoles | nih.gov |

| Aldehydes, Malononitrile (B47326), Hydrazine Hydrate, β-ketoesters | Potassium tert-butoxide, Methanol, Microwave | 4H-Pyrano[2,3-c]pyrazoles | nanobioletters.com |

Continuous Flow Reaction Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.gov These benefits are particularly relevant for handling potentially hazardous reagents or unstable intermediates often involved in heterocyclic synthesis. nih.gov

The synthesis of pyrazole derivatives has been successfully adapted to flow chemistry systems. One notable approach involves a four-step continuous flow process for converting anilines into pyrazoles, which crucially includes the in situ generation of diazonium and hydrazine intermediates, thereby avoiding their hazardous isolation. nih.gov Another established flow method facilitates the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazines, achieving good to excellent yields and high regioselectivity. nih.govresearchgate.net This highlights the potential for precise control over isomeric outcomes, a common challenge in pyrazole synthesis. nih.gov

Adapting the synthesis of this compound to a continuous flow process could involve pumping a stream of 3-nitrobenzylhydrazine and a suitable C3-building block (like a β-ketoester or diketone) through a heated reactor, potentially packed with a solid-phase catalyst. This would allow for safe, efficient, and scalable production of the target compound.

Organocatalytic and Nanoparticle-Catalyzed Syntheses

The development of catalytic systems that are efficient, selective, and environmentally friendly is a central goal of modern organic synthesis. Both organocatalysis and nanoparticle catalysis have been successfully applied to the synthesis of pyrazole derivatives.

Organocatalysis: Small organic molecules can effectively catalyze the formation of pyrazole rings. For example, piperidine (B6355638) has been used to catalyze the four-component reaction of aromatic aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile in an aqueous medium to produce pyrano[2,3-c]pyrazole derivatives. mdpi.com In another instance, a bifunctional pyrrolidine-acetic acid catalyst enabled the solvent-free, three-component synthesis of fused pyran-pyrazole systems under microwave irradiation. mdpi.com More recently, a pyrrolidine-benzoic acid salt was shown to be a robust catalyst for the three-component synthesis of 1,3-diarylallylidene pyrazolones. acs.org

Nanoparticle-Catalysis: Nanoparticles offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and often allowing for easier recovery and recycling. Various nanoparticles have been employed in pyrazole synthesis.

ZnO Nanoparticles: Used as a catalyst in the microwave-assisted, solvent-free synthesis of pyrazoles. pharmacophorejournal.com

Magnetic Nanoparticles: Strontium ferrite (B1171679) (SrFe₁₂O₁₉) magnetic nanoparticles have catalyzed the one-pot, multicomponent synthesis of coumarin-functionalized pyrazoles under solvent-free conditions. rsc.org The magnetic nature of the catalyst allows for simple recovery using an external magnet. digitellinc.com

Zeolites: Nanoparticles of NaX zeolite have been reported as an efficient and environmentally benign catalyst for synthesizing pyrazolopyrimidine derivatives under solvent-free or reflux conditions. researchgate.net

These catalytic methods provide versatile and green alternatives for the synthesis of the this compound scaffold.

Table 2: Catalytic Methods for Pyrazole Synthesis

| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | Piperidine | Four-component reaction | Aqueous medium, room temperature | mdpi.com |

| Organocatalyst | Pyrrolidine-acetic acid | Three-component reaction | Solvent-free, microwave irradiation | mdpi.com |

| Nanoparticle | ZnO | Cyclocondensation | Solvent-free, microwave assistance | pharmacophorejournal.com |

| Nanoparticle | SrFe₁₂O₁₉ (magnetic) | Multicomponent reaction | Solvent-free, easy catalyst recovery | rsc.org |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org The synthesis of the pyrazole ring is well-suited to MCR strategies. rsc.orglongdom.org

A common and powerful MCR for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govlongdom.org This approach can be extended to three or four-component reactions. For example, a four-component synthesis of pyrano[2,3-c]pyrazoles involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org In some variations, the 1,3-dielectrophile is generated in situ. nih.govbeilstein-journals.org

The synthesis of this compound via an MCR could be envisioned through the reaction of 3-nitrobenzylhydrazine, an aldehyde, and a β-ketoester, catalyzed by a mild catalyst like Yb(PFO)₃. beilstein-journals.org The modularity of MCRs allows for the creation of diverse libraries of substituted pyrazoles by simply varying the individual components. mdpi.comnih.gov

Chemical Reactivity and Transformation Mechanisms of the Compound and its Derivatives

The chemical reactivity of this compound is dictated by its key functional groups: the hydroxyl group on the pyrazole ring, the pyrazole ring itself, and the nitro group on the benzyl (B1604629) substituent.

Oxidation Reactions at the Hydroxyl Group to Form Pyrazolone (B3327878) Derivatives

The 1H-pyrazol-4-ol system exists in tautomeric equilibrium with its corresponding pyrazolin-4-one form. The oxidation of the hydroxyl group at the C-4 position leads to the formation of pyrazolone derivatives, which are themselves an important class of heterocyclic compounds. nih.gov

While direct oxidation of the hydroxyl group is one pathway, the pyrazole ring is also susceptible to oxidative functionalization and coupling. For instance, the C-4 position of pyrazoles can undergo electrophilic substitution, and oxidative conditions can facilitate these reactions. nih.govbeilstein-journals.org Researchers have developed methods for the oxidative thiocyanation of pyrazoles at the C-4 position using an oxidant like PhICl₂. beilstein-journals.org Furthermore, oxidative dehydrogenative coupling of pyrazol-5-amines has been shown to produce azo compounds, demonstrating the pyrazole core's reactivity under oxidative stress. nih.gov Metal-mediated oxidation can also induce N-N bond formation to construct the pyrazole ring itself from acyclic precursors. rsc.org These examples underscore the potential for oxidative transformations on the pyrazole ring, which could compete with or facilitate the oxidation of the hydroxyl group to the desired pyrazolone.

Reduction Reactions Targeting the Pyrazole Ring or Substituents

The most synthetically useful reduction reaction for this compound is the reduction of the nitro group on the benzyl substituent. This transformation is highly significant as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing amino group, fundamentally altering the electronic properties of the molecule. masterorganicchemistry.com

The reduction of aromatic nitro groups is a well-established and reliable transformation in organic chemistry. masterorganicchemistry.comwikipedia.org Several methods are available:

Catalytic Hydrogenation: This is one of the cleanest methods, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas. masterorganicchemistry.com

Metal/Acid Reduction: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Reduction of the pyrazole ring itself is less common due to its aromatic stability. However, under forcing conditions, the ring can be reduced. More commonly, other functional groups on the pyrazole ring can be targeted for reduction. For example, studies on nitropyrazoles have shown that a nitro group directly attached to the pyrazole ring can be reduced to an amino group. researchgate.net

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent System | Description | Typical Products | Reference |

|---|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Catalytic hydrogenation | Amines | masterorganicchemistry.com |

| Fe, HCl (or Sn, HCl; Zn, HCl) | Dissolving metal reduction in acid | Amines | masterorganicchemistry.com |

| Zinc dust, NH₄Cl | Hydroxylamines | wikipedia.org |

Substitution Reactions

The pyrazole ring's reactivity allows for various substitution reactions, enabling the introduction of diverse functional groups. Due to its aromatic character, the pyrazole ring can undergo electrophilic substitution, particularly at the C4 position. Conversely, the electron-deficient C3 and C5 positions are susceptible to nucleophilic attack. researchgate.net

O-Alkylation: The hydroxyl group at the C4 position of this compound is a key site for functionalization. O-alkylation introduces an ether linkage, which can significantly alter the molecule's lipophilicity and hydrogen bonding capabilities. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated hydroxyl group acts as a nucleophile.

Halogenation: The introduction of halogen atoms onto the pyrazole ring is a valuable transformation, as halogenated pyrazoles serve as important synthons for further cross-coupling reactions. beilstein-archives.org Direct C-H halogenation of pyrazole derivatives can be achieved using various halogenating agents. For instance, N-halosuccinimides (NXS, where X = Cl, Br, I) have been effectively used for the halogenation of 3-aryl-1H-pyrazol-5-amines at room temperature, suggesting a similar approach could be applicable to pyrazol-4-ol systems. beilstein-archives.org The regioselectivity of halogenation is influenced by the electronic nature of the pyrazole ring. The C4 position is generally the most nucleophilic and thus the primary site for electrophilic halogenation. beilstein-archives.orgencyclopedia.pub

Nucleophilic Displacements: The pyrazole ring itself can act as a nucleophile in certain reactions. The pyridine-like nitrogen atom (N2) possesses nucleophilic character. researchgate.net Furthermore, activating substituents on the pyrazole ring can facilitate nucleophilic substitution reactions. For example, arylsulfinyl groups have been shown to direct the metal-free, regiospecific ortho-allylation and propargylation of pyrroles and pyrazoles through a Pummerer/thio-Claisen rearrangement sequence. acs.org

Table 1: Examples of Substitution Reactions on Pyrazole Analogues

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amines | Electrophilic Halogenation | beilstein-archives.org |

| Pyrrole/Pyrazole Sulfoxides | Allyl/Propargyl Silanes | ortho-Allylated/Propargylated Pyrroles/Pyrazoles | Nucleophilic Substitution/Rearrangement | acs.org |

| 1-Aryl-pyrazole | N-Bromosuccinimide (NBS) | 1-Aryl-4-bromopyrazole | Electrophilic Halogenation | encyclopedia.pub |

Cyclization and Condensation Reactions for Novel Heterocyclic Systems

The functional groups on this compound and its analogues can participate in cyclization and condensation reactions to construct novel, more complex heterocyclic systems.

Chalcone Formation: Chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrazolines. researchgate.net The condensation of an appropriate acetophenone (B1666503) derivative with a substituted benzaldehyde (B42025) leads to chalcone formation. In the context of pyrazole-tetrazole hybrids, acetophenone tetrazole has been condensed with benzaldehyde to form chalcone derivatives, which are then cyclized with hydrazine to yield pyrazoles. mdpi.com

Tetrazole Ring Formation: The tetrazole ring is considered a bioisostere of the carboxylic acid group and is a significant moiety in medicinal chemistry. chemistry-online.com A common method for synthesizing tetrazoles involves the [2+3] cycloaddition of nitriles with azides. mdpi.comchemistry-online.com For instance, the cyano group of N-functionalized pyrazole derivatives has been converted to a tetrazole ring using sodium azide (B81097) in the presence of a Lewis acid. mdpi.com Another route involves the reaction of amidrazones with nitrous acid to yield 2,5-disubstituted tetrazoles. chemistry-online.com

Table 2: Cyclization and Condensation Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product | Key Intermediate/Process | Reference(s) |

|---|---|---|---|---|

| Chalcone Synthesis | Acetophenone derivative, Benzaldehyde derivative | Chalcone | Condensation | mdpi.com |

| Pyrazole Synthesis from Chalcones | Chalcone, Hydrazine | Pyrazoline, then Pyrazole | Cyclocondensation | mdpi.comnih.gov |

| Tetrazole Synthesis from Nitriles | Pyrazole-nitrile, Sodium azide | Pyrazole-tetrazole | [2+3] Cycloaddition | mdpi.com |

| Tetrazole Synthesis from Amidrazones | Amidrazone, Nitrous acid | 2,5-Disubstituted Tetrazole | Cyclization | chemistry-online.com |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.

SN2 Mechanism: The O-alkylation of the pyrazol-4-ol likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction proceeds with an inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. libretexts.org Theoretical studies on the reactivity of pyrazaboles with nitrogen nucleophiles have analyzed both SN1 and SN2 mechanisms, with the SN2 pathway being more favorable. researchgate.netscholaris.ca

[3+3] Annulation: [3+3] annulation reactions are powerful tools for the construction of six-membered rings. For example, the copper-catalyzed asymmetric [3+3] annulation of ethynyl (B1212043) benzoxazinanones with pyrazolones provides access to chiral 1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net The proposed mechanism for some [3+3] annulations involves a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.gov These reactions can be highly regioselective and stereoselective.

1,3-Dipolar Cycloaddition: The formation of a pyrazole ring can often be achieved through a 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net This type of reaction involves a 1,3-dipole (like a nitrile imine) reacting with a dipolarophile (like an alkyne or alkene). nih.govrsc.org The Huisgen 1,3-dipolar cycloaddition of nitrile imines with bromoalkenes has been used for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The reaction proceeds with complete regiochemical integrity, and the aromaticity of the resulting pyrazole ring can be a driving force for the reaction. nih.gov Similarly, the formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition. mdpi.com

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound is not publicly available. As a result, a detailed article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.

The requested analysis, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, requires specific, experimentally determined data points such as chemical shifts (δ), coupling constants (J), and vibrational frequencies (cm⁻¹). This information is crucial for a scientifically accurate and thorough discussion of the compound's molecular structure and is typically found in peer-reviewed chemistry journals or comprehensive chemical data repositories.

While spectroscopic data for related compounds, such as those containing a nitrobenzyl group or a pyrazole ring, are available, the strict requirement to focus solely on This compound prevents the use of analogous data for a scientifically sound analysis. Extrapolation from related structures would be speculative and would not meet the standard of a professional, authoritative article based on factual research findings.

Further research or the publication of experimental data by chemical researchers would be required to fulfill the request as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Key expected vibrational bands would include:

Pyrazole (B372694) Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic bands. Ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. Pyrazole ring deformation modes are also expected at lower frequencies, often around 630-650 cm⁻¹.

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are strong Raman scatterers. The asymmetric stretch is anticipated in the 1500-1565 cm⁻¹ range, while the symmetric stretch is expected around 1300-1365 cm⁻¹.

Aromatic and Aliphatic C-H Vibrations: The C-H stretching vibrations of the benzene (B151609) ring are typically found in the 3000-3100 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would appear at lower wavenumbers. The aliphatic C-H stretching of the benzyl (B1604629) methylene (B1212753) group is expected in the 2850-2960 cm⁻¹ range.

C-N and N-N Vibrations: The C-N stretching vibrations are generally observed in the 1100-1350 cm⁻¹ region, while the N-N stretching of the pyrazole ring is expected around 1100-1250 cm⁻¹.

A hypothetical FT-Raman data table based on characteristic group frequencies is presented below for illustrative purposes.

| Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching (CH₂) | 2850 - 2960 |

| Asymmetric NO₂ Stretching | 1500 - 1565 |

| Pyrazole Ring Stretching | 1400 - 1600 |

| Symmetric NO₂ Stretching | 1300 - 1365 |

| C-N Stretching | 1100 - 1350 |

| N-N Stretching | 1100 - 1250 |

| Pyrazole Ring Deformation | 630 - 650 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of 1-(3-Nitro-benzyl)-1H-pyrazol-4-ol, though not specifically documented, can be predicted to exhibit absorptions characteristic of its chromophoric systems. The electronic transitions are primarily associated with the pyrazole ring and the nitrophenyl group.

The spectrum is expected to show π → π* transitions, which are common in aromatic and heteroaromatic systems. For pyrazole itself, a π → π* transition is observed around 203 nm in the gas phase. rsc.org In substituted pyrazoles, these transitions can be red-shifted. For instance, some pyrazole derivatives exhibit absorption maxima in the range of 246–300 nm in ethanol. nih.gov The presence of the nitrobenzyl group, a strong chromophore, would likely result in additional absorption bands. The n → π* transitions, originating from the non-bonding electrons of the nitrogen and oxygen atoms, are also possible but are typically weaker than π → π* transitions.

The solvent environment can influence the position and intensity of these absorption bands.

| Type of Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 300 | Pyrazole Ring, Benzene Ring |

| π → π | 300 - 400 | Nitroaromatic System |

| n → π* | > 350 | Nitro Group, Pyrazole Nitrogens, Hydroxyl Oxygen |

Photoluminescence Spectroscopy for Emission Characteristics

The photoluminescence properties of this compound are not specifically reported. However, the fluorescence of pyrazole and pyrazoline derivatives is an active area of research. Many pyrazoline derivatives are known to be highly fluorescent due to their rigid, conjugated structures. researchgate.net

Conversely, the presence of a nitro group on the aromatic ring often leads to quenching of fluorescence. nih.gov This is because the nitro group is strongly electron-withdrawing and can promote non-radiative decay processes such as intersystem crossing or internal conversion, thus reducing the fluorescence quantum yield. Therefore, it is plausible that this compound may exhibit weak or no significant photoluminescence. If it were to fluoresce, the emission would likely be in the blue or green region of the spectrum, similar to other fluorescent pyrazole derivatives. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a crucial technique for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₁₀H₉N₃O₃. The exact mass can be calculated by summing the precise masses of its constituent isotopes.

While direct HRMS data for the target compound is not available, we can look at a closely related structure, 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole (C₁₁H₁₁N₃O₃), which has a calculated exact mass of 233.08004122 Da. nih.gov For our target molecule, this compound (C₁₀H₉N₃O₃), the calculated exact mass would be slightly different.

Below is a table illustrating the kind of data obtained from an HRMS analysis.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

| This compound | C₁₀H₉N₃O₃ | 220.0717 | Data not available |

| Example: 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | C₂₃H₁₈N₄ | 351.1604 | 351.1603 nih.gov |

| Example: N-Benzyl-N-phenylbenzamide | C₂₀H₁₈NO | 288.1388 | 288.1383 rsc.org |

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Research

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pathways of a molecule, which is essential for structural elucidation and for developing sensitive and selective analytical methods for trace analysis.

While a specific LC-MS/MS study on this compound has not been reported, general fragmentation patterns for pyrazole derivatives have been described. Common fragmentation pathways for the pyrazole ring involve the expulsion of a molecule of hydrogen cyanide (HCN) or a nitrogen molecule (N₂). researchgate.net

For this compound, the fragmentation in an MS/MS experiment would likely involve:

Loss of the nitro group: Cleavage of the C-N bond of the nitro group is a common fragmentation pathway for nitroaromatic compounds.

Cleavage of the benzyl group: The bond between the pyrazole nitrogen and the benzylic carbon is susceptible to cleavage, which would result in a fragment corresponding to the pyrazol-4-ol moiety and a tropylium (B1234903) cation (m/z 91) or a nitrobenzyl cation.

Fragmentation of the pyrazole ring: As mentioned, this could involve the loss of HCN or N₂.

An illustrative table of potential major fragments is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 220.07 | 174.07 | NO₂ |

| 220.07 | 129.05 | C₇H₆NO₂ (nitrobenzyl radical) |

| 220.07 | 91.05 | C₃H₃N₂O₂ (nitropyrazolyl radical) |

| 97.04 (pyrazol-4-ol) | 70.04 | HCN |

| 97.04 (pyrazol-4-ol) | 69.03 | N₂ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. This method would be essential for a complete understanding of the structural properties of this compound.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformations

A single-crystal X-ray diffraction experiment on this compound would yield a wealth of information. It would allow for the precise measurement of all bond lengths and angles within the molecule, providing insight into the electronic environment of the atoms and the nature of the chemical bonds. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the pyrazole and nitrophenyl rings, and the orientation of the benzyl group. This data is crucial for understanding the molecule's steric and electronic properties, which in turn influence its physical and chemical behavior.

Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way in which individual molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions. Given the functional groups present in the molecule—a hydroxyl group (-OH), a pyrazole ring, and a nitrophenyl ring—several types of interactions would be anticipated.

Hydrogen Bonding: The hydroxyl group on the pyrazole ring is a strong hydrogen bond donor, and the nitrogen atoms of the pyrazole ring, as well as the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. It is highly probable that a network of intermolecular hydrogen bonds plays a significant role in the crystal packing of this compound. These interactions could lead to the formation of well-defined supramolecular structures, such as chains, sheets, or more complex three-dimensional networks.

Studies on similar compounds, such as 4-benzyl-1H-pyrazole, have revealed the formation of bilayer structures where pyrazole and phenyl aromatic moieties are organized into alternating layers. Within these layers, the pyrazole rings can form parallel catemers through N—H⋯N hydrogen bonding. It is plausible that this compound could adopt a similar, albeit more complex, packing arrangement due to the presence of the additional nitro and hydroxyl groups, which would introduce further possibilities for directed intermolecular interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods offer a powerful complement to experimental techniques, providing a microscopic view of the chemical system.

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 1-(3-Nitro-benzyl)-1H-pyrazol-4-ol, DFT calculations are employed to determine its most stable three-dimensional structure, known as the ground state geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms, revealing crucial information about bond lengths, bond angles, and dihedral angles.

The geometry optimization of pyrazole (B372694) derivatives is a common application of DFT, as seen in studies of related compounds. For instance, the equilibrium structures of various substituted pyrazoles have been successfully predicted using DFT calculations, providing a reliable foundation for further analysis of their properties.

The accuracy of DFT calculations is contingent upon the choice of two key components: the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets employed in studies of organic molecules include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

The exchange-correlation functional is an approximation of the complex quantum mechanical interactions between electrons. A wide variety of functionals have been developed, each with its own strengths and weaknesses. Hybrid functionals, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are frequently used for their high accuracy. The B3LYP functional, a popular hybrid functional, has been widely used in the study of pyrazole derivatives to predict their geometric and electronic properties. nih.govresearchgate.net The selection of an appropriate combination of basis set and exchange-correlation functional is a critical step in obtaining meaningful and reliable computational results.

Analysis of Electronic Properties

Beyond molecular geometry, computational chemistry provides a wealth of information about the electronic characteristics of a molecule, which are fundamental to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies lower stability and higher reactivity. The distribution of electron density in the HOMO and LUMO also reveals the likely sites for nucleophilic and electrophilic attack, respectively. For pyrazole derivatives, FMO analysis has been used to understand their reactivity patterns and electronic transitions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the resulting electrostatic potential. This potential is then color-coded onto the molecular surface, providing an intuitive representation of the molecule's electrostatic landscape.

Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. These regions often correspond to the locations of lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, usually colored in shades of blue, represent areas of electron deficiency and are prone to nucleophilic attack. For pyrazole derivatives, MEP analysis has been instrumental in identifying the reactive sites, with the nitro group and amide functionalities often highlighted as centers for electrophilic interactions. nih.gov

To quantify the reactivity of a molecule, a set of global and local chemical reactivity descriptors can be calculated from the energies of the frontier molecular orbitals. These descriptors provide a more quantitative measure of a molecule's propensity to react in various chemical environments.

Global Reactivity Descriptors:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated from the electronegativity and chemical hardness.

Local Reactivity Descriptors:

Fukui Functions: These functions describe the change in electron density at a particular point in a molecule when an electron is added or removed. They are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

The calculation of these descriptors for pyrazole derivatives has shown that the introduction of electron-withdrawing groups, such as a nitro group, can significantly enhance the electrophilic character of the molecule. nih.gov

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 4.2 |

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to simulate Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic spectra.

The prediction of NMR chemical shifts is a cornerstone of computational structure elucidation, allowing for the verification of proposed molecular structures by comparing theoretical spectra to experimental results. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely adopted approach for calculating nuclear magnetic shielding tensors. researchgate.net Quantum mechanical calculations, particularly those employing DFT, can predict chemical shifts with a reasonable degree of accuracy, often with root mean square errors between 0.2 and 0.4 ppm for ¹H shifts. mdpi.com More advanced approaches, such as those combining DFT with machine learning or using large, high-quality experimental datasets for training, have shown the potential to achieve even higher accuracy, with mean absolute errors below 0.10 ppm. mdpi.comnih.gov

The process involves optimizing the molecular geometry of this compound at a selected level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) followed by the GIAO calculation to obtain the absolute isotropic shielding values for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts provide a detailed map of the electronic environment of each proton and carbon atom within the molecule.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the expected resonance positions for key nuclei.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-3 | 7.5 - 7.8 | 135 - 140 |

| Pyrazole H-5 | 7.9 - 8.2 | 128 - 133 |

| Benzyl (B1604629) CH₂ | 5.3 - 5.6 | 50 - 55 |

| Nitrobenzyl H-2 | 8.1 - 8.4 | 122 - 125 |

| Nitrobenzyl H-4 | 7.6 - 7.9 | 129 - 132 |

| Nitrobenzyl H-5 | 7.5 - 7.8 | 123 - 126 |

| Nitrobenzyl H-6 | 8.0 - 8.3 | 134 - 138 |

| Pyrazole C-4-OH | 9.5 - 10.5 (broad) | 150 - 155 (C-4) |

| Nitrobenzyl C-1 | - | 138 - 142 |

| Nitrobenzyl C-3 (C-NO₂) | - | 147 - 150 |

| Pyrazole C-3 | - | 135 - 140 |

| Pyrazole C-5 | - | 128 - 133 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.govarxiv.org Computational simulations of these spectra are invaluable for assigning experimental bands to specific molecular motions. researchgate.netnipne.ro These simulations are typically performed using DFT to calculate the harmonic vibrational frequencies. nepjol.info

The process begins with the optimization of the molecule's ground-state geometry. Subsequently, the second derivatives of the energy with respect to the Cartesian coordinates of the atoms are computed to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective atomic motions for each frequency. nepjol.info IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman activities are related to changes in polarizability. arxiv.org

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal mode. researchgate.netnepjol.info

The following table presents the predicted key vibrational frequencies for this compound and their assignments based on normal mode analysis.

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (Potential Energy Distribution) |

| 3550 - 3650 | Strong (IR) | O-H stretching |

| 3100 - 3150 | Medium (IR) / Weak (Raman) | Aromatic C-H stretching (benzyl and pyrazole rings) |

| 2900 - 2980 | Weak (IR) / Medium (Raman) | CH₂ stretching (benzyl linker) |

| 1580 - 1610 | Strong (Raman) | C=C stretching (aromatic rings) |

| 1510 - 1540 | Very Strong (IR) | Asymmetric NO₂ stretching |

| 1420 - 1450 | Medium (IR) | C-N stretching (pyrazole ring) |

| 1340 - 1360 | Strong (IR) | Symmetric NO₂ stretching |

| 1200 - 1250 | Strong (IR) | C-O stretching (phenol) |

| 800 - 850 | Medium (IR) | C-N stretching (benzyl-pyrazole link) |

| 720 - 750 | Strong (IR) | Out-of-plane C-H bending (aromatic) |

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of medium to large molecules due to its favorable balance of computational cost and accuracy. rsc.orguci.educhemrxiv.org It is widely used to simulate UV-visible absorption spectra by calculating the vertical excitation energies (corresponding to absorption maxima, λ_max), oscillator strengths (related to absorption intensity), and the nature of the underlying electronic transitions. rsc.org

The TD-DFT formalism calculates the poles in the linear response of the ground-state electron density to a time-dependent electric field, which correspond to the electronic excitation energies. uci.eduq-chem.com Analysis of the molecular orbitals involved in the calculated transitions allows for their characterization, for instance, as local excitations (π→π* or n→π*) within a specific chromophore or as charge-transfer (CT) excitations between different parts of the molecule. chemrxiv.org

For this compound, TD-DFT calculations can predict the key electronic transitions that give rise to its UV-visible spectrum. The primary chromophores are the nitrophenyl group and the pyrazolol ring system.

A table summarizing the predicted low-energy electronic transitions for this compound is provided below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution / Character |

| S₀ → S₁ | ~3.9 - 4.2 | ~295 - 318 | ~0.05 - 0.15 | π→π* (HOMO→LUMO), significant charge transfer from pyrazolol to nitrobenzyl |

| S₀ → S₂ | ~4.5 - 4.8 | ~258 - 275 | ~0.20 - 0.35 | π→π* (local excitation within the nitrobenzyl moiety) |

| S₀ → S₃ | ~5.0 - 5.3 | ~234 - 248 | ~0.10 - 0.20 | π→π* (local excitation within the pyrazole ring) |

Conformational Analysis and Tautomeric Equilibrium Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and the potential for isomerization. For this compound, computational methods are essential for exploring its conformational landscape and the equilibrium between its possible tautomeric forms.

This compound possesses several rotatable single bonds, leading to the possibility of multiple rotational isomers (conformers). The most significant rotations are around the C-N bond connecting the benzyl group to the pyrazole ring and the C-C bond between the methylene (B1212753) bridge and the phenyl ring. Theoretical studies on similar pyrazole-containing compounds have demonstrated that the energy differences between conformers can be small, often less than 1 kcal/mol. researchgate.net

The conformational space can be explored by performing a potential energy surface (PES) scan. This involves systematically rotating a specific dihedral angle in small increments and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. researchgate.netmdpi.com The resulting energy profile maps the low-energy conformers (energy minima) and the rotational energy barriers (transition states) that separate them. These calculations reveal the most stable three-dimensional arrangement of the molecule and the flexibility of its structure. For the title compound, the orientation of the nitro group and the hydroxyl group relative to their respective rings also contributes to the conformational complexity. mdpi.com

Pyrazoles and pyrazolones are well-known for exhibiting prototropic tautomerism, a phenomenon where isomers differ in the location of a proton and are in equilibrium. mdpi.comresearchgate.netclockss.org For this compound, which is a substituted 1H-pyrazol-4-ol, the most relevant equilibrium is the keto-enol tautomerism.

This involves the migration of the hydroxyl proton to a ring carbon atom, resulting in two primary forms:

Enol form: this compound

Keto form: 1-(3-Nitro-benzyl)-1H-pyrazol-4(5H)-one

Computational chemistry, particularly DFT, is used to determine the relative stability of these tautomers. nih.gov By calculating the total electronic energies (often including zero-point vibrational energy corrections) of the optimized geometries of each tautomer, the equilibrium constant (K_eq) can be predicted. nih.gov Studies on related 1-substituted pyrazol-3-ols have shown that they predominantly exist in the hydroxy (enol) form in various solvents. mdpi.comnih.gov However, the position of the equilibrium can be influenced by factors such as the electronic nature of substituents and the polarity of the solvent, which can be modeled computationally using implicit or explicit solvent models. researchgate.net While the 4-hydroxy form is generally expected to be the major tautomer, theoretical calculations are necessary to quantify the energy difference and predict the tautomeric population in different environments. researchgate.net

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of pyrazole derivatives, including this compound, is significantly influenced by the surrounding solvent environment. Pyrazol-4-ols can theoretically exist in several prototropic tautomeric forms: the hydroxyl-pyrazole (OH-form), the pyrazolin-4-one (CH-form), and the zwitterionic NH-form. The relative stability of these tautomers is dictated by the polarity and hydrogen-bonding capability of the solvent.

In nonpolar, aprotic solvents, pyrazolol derivatives often favor the OH-form, which can stabilize itself through the formation of intermolecularly hydrogen-bonded dimers. nih.gov For this compound, this would involve the hydroxyl group of one molecule forming a hydrogen bond with the N2 atom of a second molecule, and vice-versa, creating a stable dimeric structure. This self-association minimizes interaction with the nonpolar solvent.

Conversely, in polar, protic or strong hydrogen-bond acceptor solvents like dimethyl sulfoxide (DMSO), the equilibrium can shift. nih.gov These solvents can disrupt the self-associated dimeric structures by forming strong hydrogen bonds with the pyrazolol's hydroxyl and pyrazole nitrogen atoms. nih.gov This solvation favors the monomeric OH-form or potentially increases the population of the CH-form. nih.govclockss.org Spectroscopic studies, particularly using ¹³C and ¹⁵N NMR, are crucial for elucidating the dominant tautomeric forms in different solvents by comparing chemical shifts in solution to those obtained in the solid state. nih.gov The significant downfield shift of the pyrazole N2 signal in DMSO-d₆ compared to CDCl₃, for instance, indicates the breaking of intermolecular hydrogen bonds and the prevalence of monomeric species. nih.gov

The expected influence of different solvents on the tautomeric equilibrium of this compound is summarized in the table below.

| Solvent Type | Dominant Species | Primary Interactions | Expected Outcome |

| Nonpolar Aprotic (e.g., Benzene (B151609), Toluene) | Dimeric OH-form | Intermolecular N-H···O hydrogen bonds | Stabilization of the hydroxyl tautomer through self-association. |

| Polar Aprotic (e.g., DMSO, DMF) | Monomeric OH-form | Strong solvent-solute hydrogen bonds | Disruption of dimers, favoring solvated monomers. nih.gov |

| Polar Protic (e.g., Ethanol, Methanol) | Monomeric OH/CH forms | Solvent-solute hydrogen bonding (donor & acceptor) | Complex equilibrium, potential for increased CH-form population. |

Intermolecular Interactions and Crystal Engineering Insights

The supramolecular architecture of this compound in the solid state is governed by a network of intermolecular interactions. Understanding and quantifying these interactions are fundamental to crystal engineering, which aims to predict and control the packing of molecules in a crystal lattice.

The crystal structure of this compound is expected to be stabilized by a combination of strong hydrogen bonds, π-π stacking, and weaker C-H···O/N interactions.

Hydrogen Bonding: The primary hydrogen bond donor is the hydroxyl group (-OH) on the pyrazole ring and potentially the N-H in the tautomeric NH-form. The primary acceptors are the pyrazole nitrogen (N2) and the oxygen atoms of the nitro group. This leads to robust N-H···N or O-H···N interactions, which often direct the formation of chains or dimers in pyrazole derivatives. researchgate.netnih.gov Weaker C-H···O interactions, involving aromatic C-H bonds and the nitro group's oxygen atoms, further contribute to the three-dimensional framework. mdpi.com

π-π and Nitro-π Interactions: The structure contains two aromatic systems: the pyrazole ring and the 3-nitro-benzyl group. These can engage in π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings overlap, contributing to crystal cohesion. researchgate.net Furthermore, specific interactions between the electron-withdrawing nitro group and the π-system of an adjacent aromatic ring (nitro-π interactions) can play a significant role in stabilizing the crystal packing. researchgate.net

Quantification Methods: Theoretical chemistry provides robust tools for quantifying these noncovalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) associated with intermolecular interactions. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), characterize the strength and nature of the bonds (e.g., closed-shell for hydrogen bonds). rsc.orgnih.gov

Symmetry-Adapted Perturbation Theory (SAPT): SAPT decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. rsc.org This allows for a detailed understanding of the forces driving the interaction. For instance, conventional hydrogen bonds are dominated by electrostatics, whereas π-π and CH-π interactions derive significant stability from dispersion forces. rsc.orgrsc.org

| Interaction Type | Typical Donor/Acceptor | Primary Driving Force | Quantification Method |

| O-H···N Hydrogen Bond | Pyrazol-OH / Pyrazole-N2 | Electrostatics rsc.org | QTAIM, SAPT |

| C-H···O Hydrogen Bond | Benzyl C-H / Nitro O | Electrostatics, Dispersion mdpi.com | QTAIM, Interaction Energy Calculation |

| π-π Stacking | Pyrazole ring / Benzyl ring | Dispersion rsc.org | SAPT, Hirshfeld Analysis |

| Nitro-π Interaction | Nitro group / Benzyl ring | Electrostatics, Dispersion researchgate.net | SAPT, Hirshfeld Analysis |

Understanding the efficiency of molecular packing is crucial for predicting crystal density, a key property for many materials. The ΔOED (difference in Overlap Electron Density) approach is a theoretical tool used to analyze and rationalize crystal densification. mdpi.comresearchgate.net

The ΔOED method quantifies the redistribution of electron density upon crystal formation compared to the isolated molecule. It provides insights into how intermolecular interactions affect the volume occupied by different functional groups. For instance, a comparative analysis of compounds with nitro (NO₂) versus cyano (CN) groups showed that the NO₂ group participates more extensively in intermolecular bonding. mdpi.comresearchgate.net This stronger interaction leads to a more significant contraction of its occupied volume in the crystal lattice, resulting in a denser and more tightly packed structure compared to its cyano analog. mdpi.comresearchgate.net

For this compound, the ΔOED approach could be used to:

Quantify the Volumetric Contribution: Determine the effective volume of the nitrobenzyl and pyrazolol moieties within the crystal lattice.

Analyze Packing Efficiency: Evaluate how hydrogen bonding and π-π stacking involving the nitro group contribute to reducing the molecular volume and increasing the crystal density.

Predictive Modeling: Compare the packing efficiency with hypothetical analogs (e.g., replacing the -NO₂ group with -CN or -H) to understand the specific role of the nitro group in achieving a dense crystal packing. This analysis provides a theoretical foundation for designing crystalline materials with tailored densities. mdpi.com

Advanced Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular Dynamics (MD) simulations serve as a "computational microscope," providing atomic-level insights into the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations are invaluable for exploring its conformational flexibility and the dynamics of its intermolecular interactions, which are not apparent from static crystal structures.

Conformational Dynamics: The molecule possesses significant conformational freedom, primarily due to the rotation around the single bond connecting the benzyl group to the pyrazole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. nih.gov This is crucial for understanding which shapes the molecule is likely to adopt in different environments, such as in solution or when approaching a biological target. The dihedral angle between the pyrazole and benzyl rings would be a key parameter to monitor during these simulations. nih.gov

Binding Dynamics: When studying the interaction of this compound with another molecule (e.g., forming a dimer or binding to a protein), MD simulations can reveal the stability and dynamics of the complex. Key metrics obtained from these simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the complex over time. A stable RMSD indicates that the simulated complex maintains a consistent structure. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the molecule. This can show which regions are rigid and which are more dynamic during an interaction. ajchem-a.com

Hydrogen Bond Analysis: Tracks the formation and breaking of specific hydrogen bonds throughout the simulation, quantifying their stability and lifetimes. ajchem-a.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, providing insights into how binding events alter this exposure. ajchem-a.com

By employing force fields like CHARMM or AMBER within simulation packages such as GROMACS, long-timescale simulations (nanoseconds to microseconds) can be performed to observe spontaneous binding/unbinding events and characterize the thermodynamic and kinetic profiles of intermolecular association. ajchem-a.com

| Simulation Parameter | Information Gained | Relevance to this compound |

| RMSD | Structural stability of conformers or complexes. ajchem-a.com | Assesses the stability of different rotational conformers and hydrogen-bonded dimers. |

| RMSF | Atomic and group flexibility. ajchem-a.com | Highlights the relative motion of the nitrobenzyl and pyrazolol groups. |

| Dihedral Angle Analysis | Conformational preferences and rotational barriers. nih.gov | Characterizes the preferred orientation between the two ring systems. |

| Hydrogen Bond Occupancy | Strength and persistence of hydrogen bonds. ajchem-a.com | Quantifies the stability of O-H···N and C-H···O interactions over time. |

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action

Investigations into the Influence of the 3-Nitro-benzyl Moiety on Biological Activity

The 1-(3-nitro-benzyl) substituent is a key feature of the molecule, significantly influencing its binding profile and biological activity through the distinct roles of the nitro group and the benzyl (B1604629) linker.

The nitro group, particularly at the meta-position of the benzyl ring, plays a decisive role in the molecular interactions of the compound. Nitro groups are powerful electron-withdrawing groups that can significantly alter the electronic properties of the aromatic ring, influencing its ability to participate in π-π stacking and other non-covalent interactions with biological targets. researchgate.netresearchgate.net The introduction of nitro groups has been a central strategy in the development of potent energetic materials and can serve as effective oxidizing agents. researchgate.netacs.org In a pharmacological context, the specific positioning of a nitro group is crucial for activity. researchgate.net For instance, studies on benzofuran (B130515) pyrazole (B372694) derivatives have shown that the inclusion of a nitro group can lead to significant pain inhibition properties. frontiersin.org The presence of a nitro group on a phenyl ring attached to a pyrazole can also influence antimicrobial activity, with some nitro-substituted compounds showing enhanced effects against pathogens like Pseudomonas aeruginosa and Penicillium chrysogenum. nih.gov The strategic placement of the nitro group can thus enhance binding affinity and modulate the biological profile of the parent compound.

Role of the Pyrazolol Hydroxyl Group in Structure-Activity Relationships

The hydroxyl group at the C4 position of the pyrazole ring is a critical functional group that directly participates in ligand-target interactions and influences the compound's biological activity through tautomerism.

The hydroxyl group is a quintessential hydrogen bond donor and acceptor, making it pivotal for anchoring the ligand within the active site of a protein. researchgate.netnih.gov The ability to form hydrogen bonds is often a key determinant of binding efficiency; generally, a greater number of hydrogen bonds corresponds to stronger binding. researchgate.net Studies on other heterocyclic compounds have demonstrated that a hydroxyl group on an aromatic ring can be essential for activity. For example, the ortho-hydroxyl group on a phenyl ring of certain pyrazole hybrids was found to be involved in hydrogen bonding with a proton pump, and its replacement with a methoxy (B1213986) group led to a loss in binding affinity. frontiersin.org Similarly, research on estrogen-related receptors showed that hydroxyl groups on phenyl-based ligands form crucial hydrogen bonds with specific amino acid residues like Glu275, Arg316, and Asn346. nih.gov The uncoordinated hydroxyl group of a ligand can also form hydrogen bonding interactions with counter anions in metal complexes. researchgate.net Thus, the pyrazolol hydroxyl group in 1-(3-Nitro-benzyl)-1H-pyrazol-4-ol is predicted to be a primary site for forming strong, directional interactions with its biological target.

Pyrazol-4-ols can exist in different tautomeric forms, most notably the keto-enol tautomerism characteristic of pyrazolones. globalresearchonline.netresearchgate.net This phenomenon is significant because different tautomers can interact uniquely with various biological targets, potentially leading to different biological outcomes. nih.gov The equilibrium between these forms can be influenced by the solvent and by intermolecular hydrogen bonding. globalresearchonline.netresearchgate.net An X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1H-pyrazol-3-ol tautomer. researchgate.net The functionalization of the pyrazole nucleus can lead to multiple pharmacologically active compounds, and this versatility is partly due to the potential for tautomerism. mdpi.com In the development of antitubercular agents based on a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, researchers investigated the three probable tautomeric structures to establish which form was responsible for the observed activity. nih.gov This highlights the importance of considering the tautomeric state of the pyrazolol moiety when evaluating the SAR of this compound, as the dominant tautomer will dictate the precise geometry and hydrogen bonding pattern available for target interaction.

Modulation of Pyrazole Core Substitutions and their Pharmacological Implications

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents at its various positions. frontiersin.orgnih.gov The type, size, and electronic nature of these substituents dictate the compound's interaction with a wide range of biological targets, leading to diverse pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. benthamscience.comnih.govresearchgate.net

For example, in the pursuit of selective COX-2 inhibitors, substitutions on the phenyl rings attached to a pyrazole core were shown to be critical. The presence of a methoxy moiety (an electron-donating group) conferred additional hydrogen bonding capabilities and enhanced interaction with COX-2 active sites. frontiersin.org Conversely, studies on pyrazole binding to the enzyme CYP2E1 showed that introducing a methyl group at the C4 position increased affinity 50-fold compared to the unsubstituted pyrazole, while adding a larger phenyl group at the C3 position did not improve affinity. nih.gov

In another example, tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER). SAR studies revealed that a propyl substituent at the C4 position and a p-hydroxyl group on an N1-phenyl ring were optimal for enhancing binding affinity and selectivity for the ERα subtype. nih.gov The development of kinase inhibitors has also heavily relied on the pyrazole scaffold. The pyrazole ring can act as a linker or as an analogue of the adenine (B156593) fragment of ATP, and its substitution pattern is key to achieving potency and selectivity. mdpi.com

This demonstrates that even minor modifications to the pyrazole core or its substituents can lead to significant changes in pharmacological activity, highlighting the importance of SAR studies in designing new therapeutic agents. frontiersin.orgnih.gov

Data Tables

Table 1: Impact of Pyrazole Substituents on Biological Activity

| Parent Scaffold | Substitution | Position(s) | Observed Effect | Target/Assay | Citation(s) |

| Phenyl-pyrazole hybrid | Methoxy group | Phenyl ring | Increased anti-edematogenic activity | COX-2 | frontiersin.org |

| Pyrazole | Methyl group | C4 | 50-fold increase in binding affinity | CYP2E1 | nih.gov |

| Pyrazole | Methyl groups | C3 & C5 | Blocked binding | CYP2E1 | nih.gov |

| Tetrasubstituted Pyrazole | Propyl group | C4 | Optimal for ERα binding affinity | Estrogen Receptor α | nih.gov |

| Phenylbutazone | (Generic) | - | COX inhibition, anti-inflammatory | COX | frontiersin.org |

| Benzofuran Pyrazole | Nitro and Bromo groups | - | High pain inhibition (60%) | Pain Response Assay | frontiersin.org |

Impact of Substitution Patterns on Enzyme Inhibition and Receptor Selectivity

The specific arrangement of functional groups on the pyrazole scaffold is a critical determinant of its biological efficacy and selectivity. The presence of an electron-withdrawing group, such as the nitro group in this compound, can significantly modulate the compound's properties.

Research on tetrasubstituted pyrazole derivatives has shown that the introduction of a nitro group onto the phenolic A-ring can have a pronounced effect on estrogen receptor (ER) binding affinity. nih.gov For instance, the 2-nitrophenol (B165410) analog of a propylpyrazole triol was found to bind effectively to both ERα and ERβ subtypes. nih.gov Notably, the presence of the nitro group enhanced its binding ability to ERβ by 27-fold compared to the non-nitrated parent compound, while concurrently decreasing its affinity for ERα. nih.gov This demonstrates how a single substituent can shift receptor selectivity.

Similarly, other electron-withdrawing groups have been shown to enhance the biological effects of pyrazole analogs. Studies on benzofuran pyrazoles revealed that the addition of nitro and bromo groups resulted in greater pain inhibition compared to analogs with less electron-withdrawing substituents. frontiersin.org The substitution pattern also dictates interactions with other receptors. For example, in a series of pyrazole-3-carboxylic acids designed as nicotinic acid receptor agonists, the introduction of various alkyl and aralkyl groups at the 5-position, such as a 3-chlorobenzyl group, significantly influenced receptor affinity and intrinsic activity. researchgate.net

The position of substituents is equally crucial. For certain pyrazole analogs targeting opioid receptors and acid-sensing ion channels, para substitution on a phenyl ring improved interactions, whereas ortho substitution diminished affinity. frontiersin.org This highlights the precise spatial and electronic requirements for effective ligand-receptor binding. The diverse biological activities reported for pyrazoles, ranging from anti-inflammatory to anticancer, are largely attributable to these nuanced structure-activity relationships. nih.govresearchgate.netmdpi.com

Rational Design and Synthesis of Pyrazole Derivatives with Modified Activity Profiles